![molecular formula C14H14N4O5 B2645945 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1209732-04-6](/img/structure/B2645945.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

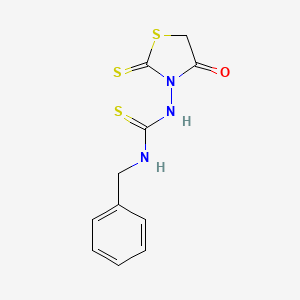

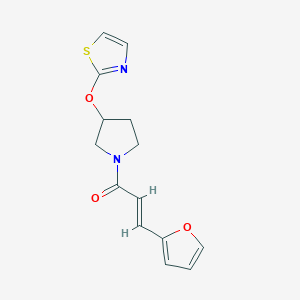

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 5-methyl-1,3,4-oxadiazol moiety . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a structural feature found in some biologically active molecules. The 5-methyl-1,3,4-oxadiazol moiety is also present in various molecules exhibiting cytotoxic properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property data for this compound is not available .Applications De Recherche Scientifique

1. Metal-induced Tautomerization and Transmetalation

The compound's structural units, such as 2,3-dihydrobenzo[b][1,4]dioxin and oxadiazole, have been studied for their reactivity in metal-induced processes. Specifically, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into corresponding carbene tautomers by acid-base reactions and be subsequently transmetalated to gold(i), highlighting potential applications in synthetic chemistry and material science (Ruiz & Perandones, 2009).

2. Chemical and Pharmaceutical Applications

Oxadiazole, a component of the compound, is frequently used in drug-like molecules as a bioisosteric replacement for ester and amide functionalities. The difference in profile between the 1,2,4 and 1,3,4 regioisomers of oxadiazoles can be rationalized by their intrinsically different charge distributions, making them suitable for various chemical and pharmaceutical applications (Boström et al., 2012).

3. Protoporphyrinogen Oxidase Inhibition

Related peroxidizing molecules, including oxadiazon (a derivative of oxadiazole), have shown potent inhibitory effects on protoporphyrinogen oxidase in plants, yeast, and mice. This suggests potential applications in agriculture and biochemistry to regulate or study metabolic pathways (Matringe et al., 1989).

4. Catalytic Synthetic Applications

The structural motifs of the compound, especially oxadiazole, participate in gold-catalyzed formal [3 + 2] cycloadditions, providing regioselective access to various functionalized compounds. These reactions are critical in developing pharmaceuticals and designing new materials (Xu et al., 2017).

5. Synthesis of Biologically Active Compounds

Components of the compound, such as 1,2,4-oxadiazole, are essential in synthesizing biologically active derivatives with potential applications in medical and biological research. For instance, certain 1,5-dihydrobenzo[e][1,2,4]oxadiazepines show high activity against cancer cell lines, indicating their potential in developing anticancer drugs (Abele et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c1-8-17-18-12(23-8)7-15-13(19)14(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTWDDSXCSKZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2645862.png)

![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2645869.png)

![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)